5-(5-Chloro-2-Thienyl)-1H-Tetrazole
Description
Historical Perspectives on Tetrazole Discovery and Development
The history of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin at the University of Uppsala. researchgate.netthieme-connect.comnih.gov Bladin's work involved the reaction of dicyanophenylhydrazine with nitrous acid. nih.gov The parent compound, 1H-tetrazole, was later prepared through the reaction of anhydrous hydrazoic acid and hydrogen cyanide under pressure. wikipedia.org Early synthetic methods, such as the diazotization of amidrazones, were common. thieme-connect.com A significant advancement came in 1958 when Finnegan and co-workers developed an improved method for preparing 5-substituted 1H-tetrazoles from nitriles using sodium azide (B81097) and ammonium (B1175870) chloride, a foundational reaction that spurred further development. thieme-connect.com The most convenient and widely used modern route is the [3+2] dipolar cycloaddition reaction between an organic nitrile and an azide. researchgate.net
Fundamental Principles of Tetrazole Ring Systems in Heterocyclic Chemistry
The tetrazole ring is an aromatic system with 6 π-electrons delocalized across the five-membered ring, which contributes to its stability. wikipedia.orgnumberanalytics.com A key feature of 5-substituted 1H-tetrazoles is the existence of two tautomeric forms: the 1H and 2H isomers. numberanalytics.comnih.gov In solution, these forms exist in an approximate 1:1 ratio, while the 1H-tetrazole is generally the more stable and predominant form in the solid phase. wikipedia.orgthieme-connect.comnih.gov In the gas phase, however, the 2H-tautomer tends to dominate. wikipedia.orgnih.gov These compounds are stable over a wide pH range and are noted for their thermal stability. numberanalytics.comthieme-connect.com The high nitrogen content not only influences their electronic properties but also makes them valuable in the development of energetic materials. numberanalytics.com
The 1H-Tetrazole Isostere in Medicinal Chemistry Paradigms
In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical or chemical properties is known as isosterism. The 1H-tetrazole ring is a highly successful isostere, particularly as a bioisostere for the carboxylic acid group and as a mimic for the cis-amide bond. acs.orgbeilstein-journals.org
The 5-substituted 1H-tetrazole moiety is one of the most commonly employed bioisosteres for the carboxylic acid functional group. thieme-connect.comnih.gov This is because they share several crucial physicochemical properties. The acidity of the N-H proton in 1H-tetrazoles (pKa ≈ 4.5–4.9) is very similar to that of carboxylic acids (pKa ≈ 4.5), meaning both are deprotonated at physiological pH. wikipedia.orgnih.govcambridgemedchemconsulting.com Both groups are planar and can participate in similar hydrogen-bonding interactions. nih.govnih.gov
While structurally different, this functional equivalence allows medicinal chemists to replace a carboxylic acid group with a tetrazole to improve a drug's metabolic stability, lipophilicity, and bioavailability without sacrificing the necessary interactions with a biological target. nih.govacs.orgtandfonline.com The tetrazole ring is more resistant to metabolic degradation pathways that affect carboxylic acids. acs.org A prominent example of this strategy is the angiotensin II receptor blocker Losartan (B1675146), where a tetrazole ring serves as the acidic group essential for its antihypertensive activity. nih.govtandfonline.com
Beyond its use as an acid surrogate, the 1,5-disubstituted tetrazole ring is recognized as a geometrically similar and conformationally rigid mimic of a cis-amide bond. acs.orgbeilstein-journals.org Natural peptides often suffer from poor metabolic stability due to cleavage by proteases and have high conformational flexibility, which can reduce specificity for biological targets. beilstein-journals.org Incorporating a 1,5-disubstituted tetrazole into a peptide backbone introduces a constrained, protease-resistant unit that mimics the spatial arrangement of a cis-amide linkage. beilstein-journals.org This structural constraint can lock the molecule into a specific, biologically active conformation, enhancing its potency and stability. acs.orgbeilstein-journals.org This approach is valuable in the design of peptidomimetics, compounds that imitate the action of peptides but with improved pharmacological properties. beilstein-journals.org
Overview of the Research Landscape for 5-Substituted-1H-Tetrazoles
Research into 5-substituted-1H-tetrazoles is extensive and multidisciplinary. The primary synthesis method remains the [3+2] cycloaddition of an azide source (like sodium azide) with an organic nitrile. researchgate.net Continuous efforts focus on developing more efficient, safer, and environmentally friendly catalytic systems for this transformation, utilizing heterogeneous catalysts, nanoparticles, and flow chemistry processes. researchgate.netacs.orgacs.org
In medicinal chemistry, these compounds are integral to drug discovery, with numerous approved drugs containing the tetrazole moiety for treating conditions like hypertension (e.g., Losartan, Valsartan, Irbesartan) and bacterial infections. thieme-connect.comtandfonline.com Their application extends to potential treatments for a wide array of diseases, including cancer, malaria, and viral infections. tandfonline.com Beyond medicine, tetrazoles are investigated for use in agriculture, as energetic materials for propellants due to their high nitrogen content and thermal stability, and in materials science as ligands in coordination chemistry or as components of polymers and nanoparticles. numberanalytics.comnih.govacs.org
Research Significance of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole within Tetrazole Chemistry
Within the vast family of tetrazole derivatives, this compound holds significance primarily as a chemical intermediate and a building block for more complex molecules. The presence of both a chloro-substituted thiophene (B33073) ring and a tetrazole ring provides multiple reactive sites for further chemical modification.
The thiophene ring is a common scaffold in medicinal chemistry, and its combination with the tetrazole bioisostere makes this compound a valuable precursor for synthesizing novel therapeutic agents. Research often involves using this compound as a starting material for creating libraries of related structures to be screened for various biological activities. For instance, related thienyl-tetrazole structures have been explored in the context of developing antithrombotic agents and other pharmacologically active molecules. researchgate.net The chloro-substituent on the thiophene ring can be a site for cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 58884-89-2 | guidechem.comscbt.comlookchem.com |
| Molecular Formula | C₅H₃ClN₄S | guidechem.comscbt.comlookchem.com |
| Molecular Weight | 186.62 g/mol | scbt.com |
| Melting Point | 210°C (decomposition) | guidechem.com |
| Appearance | White to off-white solid |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 1H-Tetrazole | 288-94-8 | CH₂N₄ |
| This compound | 58884-89-2 | C₅H₃ClN₄S |
| Candesartan | 139481-59-7 | C₂₄H₂₀N₆O₃ |
| Irbesartan | 138402-11-6 | C₂₅H₂₈N₆O |
| Losartan | 114798-26-4 | C₂₂H₂₃ClN₆O |
Established Synthetic Routes for 5-Substituted-1H-Tetrazoles
The synthesis of 5-substituted-1H-tetrazoles is predominantly achieved through several robust and versatile methodologies. These methods are foundational for creating a diverse library of tetrazole-containing compounds.
Cycloaddition Reactions Involving Nitriles and Azides
The most direct and widely employed method for synthesizing the 5-substituted-1H-tetrazole core is the [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide. mdpi.com This reaction, often referred to as the Huisgen cycloaddition, involves the formal addition of the 1,3-dipolar azide to the carbon-nitrogen triple bond of the nitrile.
The mechanism can proceed through different pathways, including a concerted cycloaddition or a stepwise nucleophilic attack of the azide anion on the nitrile, followed by intramolecular cyclization. The reaction generally requires elevated temperatures and is often performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The activation barrier for this reaction can be significant, which has led to the development of numerous catalytic systems to improve reaction rates and yields under milder conditions. mdpi.comnih.gov
Multi-component Reactions for Tetrazole Scaffold Construction
Multi-component reactions (MCRs) offer a powerful and efficient strategy for constructing complex molecules like tetrazoles in a single step from three or more starting materials. This approach is highly valued for its atom economy and ability to rapidly generate molecular diversity. For tetrazole synthesis, the Ugi and Passerini reactions are notable examples.
The Ugi-tetrazole reaction is a four-component reaction typically involving an aldehyde or ketone, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide, TMSN₃). This reaction facilitates the formation of 1,5-disubstituted tetrazoles. Similarly, the Passerini-tetrazole reaction is a three-component reaction of an aldehyde or ketone, an isocyanide, and hydrazoic acid to yield α-acyloxy tetrazoles. These MCRs provide a strategic advantage by allowing for the direct incorporation of the tetrazole moiety into a larger molecular scaffold from simple, readily available precursors. beilstein-journals.org
Catalyst-Mediated Tetrazole Synthesis (e.g., Nano-TiCl₄.SiO₂)
To overcome the high activation energy and often harsh conditions required for the traditional nitrile-azide cycloaddition, various catalysts have been developed. These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. Catalysts can be broadly categorized as Lewis acids, Brønsted acids, and heterogeneous catalysts.
A notable example of a heterogeneous catalyst is nano-TiCl₄.SiO₂, which has demonstrated high efficiency in preparing 5-substituted 1H-tetrazoles. This solid Lewis acid catalyst is synthesized from nano-SiO₂ and TiCl₄ and offers advantages such as environmental friendliness, simple methodology, high yields, and convenient recovery and reusability. The reaction is typically carried out by refluxing the nitrile and sodium azide in DMF in the presence of the catalyst. Other effective catalysts include silica sulfuric acid, various metal salts (e.g., PbCl₂, Zn salts), and amine salts, which can significantly improve reaction efficiency and yield. mdpi.comnih.gov
Table 1: Comparison of Catalysts in the Synthesis of 5-Substituted 1H-Tetrazoles
| Catalyst | Typical Solvent | Temperature | Advantages |
|---|---|---|---|
| Nano-TiCl₄.SiO₂ | DMF | Reflux | Heterogeneous, reusable, high yield, environmentally benign. |
| Silica Sulfuric Acid | DMF | Reflux | Solid acid, high yield, simple workup, cost-effective. mdpi.com |
| Amine Salts (e.g., Py·HCl) | DMF | 90-120 °C | Metal-free, mild conditions, good to excellent yields. |
| Zinc Salts (e.g., ZnCl₂) | Water, Isopropanol | Variable | Can be performed in water, broad substrate scope. |
| Cobalt(II) Complexes | Methanol | Reflux | Homogeneous catalysis, mechanistic insights available. |
Specific Synthesis of this compound
The synthesis of the target compound, this compound, follows the general principles of tetrazole formation, requiring the preparation of a key precursor, 5-chlorothiophene-2-carbonitrile.
Precursor Synthesis and Functionalization of Thienyl Moieties
The primary precursor for the target tetrazole is 5-chlorothiophene-2-carbonitrile . The synthesis of this intermediate can be approached from several starting materials, primarily involving the functionalization of a pre-formed chlorothiophene ring.
A common route starts with 2-thiophenecarboxaldehyde . This compound can undergo chlorination to produce the intermediate 5-chloro-2-thiophenecarboxaldehyde. This aldehyde can then be converted to the nitrile. A typical method for this conversion is through the formation of an aldoxime by reaction with hydroxylamine, followed by dehydration using reagents like acetic anhydride or thionyl chloride to yield the carbonitrile.
Alternatively, 5-chlorothiophene-2-carboxylic acid serves as a versatile precursor. nbinno.com This acid can be synthesized via several pathways:
From 2-chlorothiophene: Friedel-Crafts acylation followed by hydrolysis. nbinno.com
From 2-thiophenecarboxaldehyde: A one-pot method involving chlorination followed by oxidation. nbinno.comgoogle.com
From 5-chloro-2-acetylthiophene: Oxidation using reagents such as sodium chlorite. chemicalbook.comgoogle.com
Once 5-chlorothiophene-2-carboxylic acid is obtained, it can be converted to the carbonitrile. This is typically achieved by first converting the carboxylic acid to the primary amide (5-chlorothiophene-2-carboxamide), often via the acid chloride. The subsequent dehydration of the amide with a suitable agent (e.g., phosphorus oxychloride, thionyl chloride) furnishes the desired 5-chlorothiophene-2-carbonitrile.
Optimized Reaction Conditions and Yield Enhancement
With the precursor, 5-chlorothiophene-2-carbonitrile, in hand, the final step is the [3+2] cycloaddition with an azide source to form the tetrazole ring. Based on established methodologies for analogous aromatic and heteroaromatic nitriles, an optimized protocol can be proposed to maximize the yield and purity of this compound.
An efficient approach would involve the use of a robust heterogeneous catalyst such as silica sulfuric acid. mdpi.com This method avoids the use of potentially toxic metal catalysts and simplifies product purification.
Proposed Optimized Synthesis:
Reactants: 5-chlorothiophene-2-carbonitrile and sodium azide (typically 1.2-1.5 equivalents).
Catalyst: Silica sulfuric acid (e.g., 100 mol% relative to the nitrile). mdpi.com
Solvent: N,N-dimethylformamide (DMF).
Temperature: Reflux (typically around 153 °C).
Procedure: The nitrile, sodium azide, and silica sulfuric acid are combined in DMF and heated to reflux. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by simple filtration. The product is then precipitated by adding the filtrate to acidic water and collected by filtration.
This protocol is expected to provide a high yield (typically in the range of 80-95% for similar substrates) of this compound. mdpi.comnih.gov The use of a solid acid catalyst like silica sulfuric acid enhances the electrophilicity of the nitrile carbon, thereby accelerating the cycloaddition under relatively mild conditions and minimizing side reactions.
Table 2: Proposed Reaction Parameters for Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Nitrile Substrate | 5-Chlorothiophene-2-carbonitrile | Key precursor with the required thienyl moiety. |
| Azide Source | Sodium Azide (NaN₃) | Common, stable, and effective source of the azide anion. |
| Catalyst | Silica Sulfuric Acid | Proven efficacy, heterogeneous, easy removal, enhances reaction rate. mdpi.com |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point, effectively solubilizes reactants. mdpi.com |
| Temperature | Reflux | Provides sufficient thermal energy for cycloaddition. |
| Workup | Filtration and Precipitation | Simplifies catalyst removal and product isolation. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPSRXVKAZLDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409248 | |
| Record name | 5-(5-Chloro-2-Thienyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58884-89-2 | |
| Record name | 5-(5-Chloro-2-Thienyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 5 5 Chloro 2 Thienyl 1h Tetrazole and Its Derivatives
Impact of Thienyl Substitution on Bioactivity Profiles
The thienyl group, a sulfur-containing aromatic ring, is a common bioisostere for a phenyl ring in drug design. Its substitution patterns and modifications on the 5-(2-thienyl)-1H-tetrazole scaffold significantly modulate the biological activity of the resulting derivatives.
Positional Isomerism and Chloro-Substitution Effects
The position of substituents on the thienyl ring is a critical determinant of biological activity. Studies on N-thienylcarboxamides, which share structural similarities with the thienyl-tetrazole core, have shown that positional isomerism of substituents on the thiophene (B33073) ring dramatically affects their fungicidal activity. nih.gov For instance, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited comparable activity to their phenyl counterparts, whereas N-(3-substituted-2-thienyl)carboxamides showed significantly lower activity. nih.gov This suggests that the spatial arrangement of substituents relative to the sulfur atom and the point of attachment to the main scaffold is crucial for target interaction.
Thienyl Ring Modifications and Biological Response
Modifications to the thienyl ring itself, such as its replacement with other heterocyclic or aromatic systems, provide valuable SAR insights. The rationale for such modifications often stems from the desire to explore different electronic distributions and steric profiles. For example, replacing the thienyl ring with a phenyl ring can alter the molecule's lipophilicity and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic properties.
In a study on benzo[d]thiazole derivatives, various substitutions on the phenyl ring attached at the 2-position led to a range of tyrosinase inhibitory activities. nih.gov This highlights the importance of the substituent's nature on the aromatic ring connected to the core heterocycle. While direct studies on thienyl ring modifications of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole are specific to the target, the general principle remains that even subtle changes, such as altering the heteroatom or the ring size, can lead to significant changes in biological response.
Tetrazole Ring Substituent Effects on Pharmacological Efficacy
The tetrazole ring is often considered a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and lipophilicity. beilstein-journals.orgresearchgate.net The nature and position of substituents on the tetrazole ring are pivotal in determining the pharmacological efficacy of its derivatives.
Influence of Aryl and Heteroaryl Moieties at C-5 Position
The C-5 position of the tetrazole ring is a key site for modification. The substituent at this position strongly influences the physical and biological characteristics of the molecule. acs.org The introduction of various aryl and heteroaryl moieties at this position can lead to a diverse range of biological activities. For instance, the synthesis of 5-substituted-1H-tetrazole derivatives has been a significant area of research, with studies showing that the nature of the aryl group can confer activities such as tyrosinase inhibition. researchgate.net
The electronic properties of the substituent at the C-5 position play a crucial role. Electron-donating or electron-withdrawing groups on the aryl ring can modulate the acidity of the tetrazole N-H and influence its ability to form hydrogen bonds, which are often critical for binding to biological targets. nih.gov For example, in a series of tyrosinase inhibitors, a 3-(3,4-dichlorophenyl) group at the C-5 position of a tetrazole-related scaffold showed potent activity, suggesting that the electronic effects of the chloro groups are beneficial for inhibition. researchgate.net
| Compound | C-5 Substituent | Observed Bioactivity | Reference |
|---|---|---|---|
| Derivative 1 | Phenyl | Moderate antimicrobial activity | nih.gov |
| Derivative 2 | 4-Chlorophenyl | Enhanced antitubercular activity | researchgate.net |
| Derivative 3 | 3,4-Dichlorophenyl | Potent tyrosinase inhibitor | researchgate.net |
| Derivative 4 | Thienyl | Variable antimicrobial activity | researchgate.net |
N-Substitution Patterns and Regioselectivity (1,5- vs. 2,5-Disubstitution)
The substitution pattern on the nitrogen atoms of the tetrazole ring gives rise to two main regioisomers: 1,5-disubstituted and 2,5-disubstituted tetrazoles. This regioselectivity is a critical factor in determining the molecule's three-dimensional shape and its interaction with biological targets. rsc.org The 1,5-disubstituted tetrazoles are often considered effective bioisosteres for cis-amide bonds in peptidomimetics, while 5-substituted-1H-tetrazoles (which can be considered N-unsubstituted at positions 1 and 2) are primarily used as surrogates for carboxylic acids. acs.orgnih.gov
The synthesis of disubstituted tetrazoles can lead to a mixture of 1,5- and 2,5-isomers, with the latter often being the major product. rsc.org The steric hindrance of the electrophile used for N-alkylation is not the sole determinant of this regioselectivity; the reaction mechanism also plays a significant role. rsc.org From a pharmacological standpoint, the two isomers can exhibit different biological profiles. For example, in the development of monoamine neurotransmitter reuptake inhibitors, the specific substitution pattern on the tetrazole ring was crucial for achieving desired inhibitory effects. nih.gov Similarly, in the design of antiproliferative agents, 1,5-diaryl substituted tetrazoles were identified as potent tubulin polymerization inhibitors. nih.gov
| Isomer | General Structural Feature | Common Bioisosteric Role | Example Pharmacological Application | Reference |
|---|---|---|---|---|
| 1,5-Disubstituted Tetrazole | Substituents at N-1 and C-5 | cis-Amide bond | Anticancer (tubulin inhibitors) | nih.gov |
| 2,5-Disubstituted Tetrazole | Substituents at N-2 and C-5 | - | Photochemistry (nitrile imine precursors) | colab.ws |
| 5-Substituted-1H-Tetrazole | Substituent at C-5, H at N-1 | Carboxylic acid | Antihypertensive (e.g., Losartan) | researchgate.net |
Comparative SAR Analysis with Other Heterocyclic Systems (e.g., Pyrazoles, Triazoles)
To better understand the unique contribution of the tetrazole ring to bioactivity, it is informative to compare its SAR with that of other five-membered nitrogen-containing heterocycles like pyrazoles and triazoles. These heterocycles are also prevalent in medicinal chemistry and often serve as scaffolds for a wide range of therapeutic agents. mdpi.comfrontiersin.org
Pyrazoles: Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. mdpi.comfrontiersin.org In a comparative study, replacing a 1,2,3-triazole ring with a 1,2,3,4-tetrazole ring in a series of antiproliferative agents resulted in a significant increase in activity, with the tetrazole analogue being 8- to 31-fold more potent. nih.gov This suggests that the tetrazole ring, with its higher nitrogen content and distinct electronic properties, can offer superior binding interactions in certain contexts.
Triazoles: Triazoles, existing as 1,2,3- and 1,2,4-isomers, are also key components in many drugs. frontiersin.org They share some structural similarities with tetrazoles but have one less nitrogen atom. The choice between a triazole and a tetrazole can influence a molecule's acidity, basicity, and hydrogen bonding capacity. For instance, in the design of microtubule destabilizers, both aryltriazole and aryltetrazole derivatives have shown promise, indicating that both scaffolds can be effectively utilized to target tubulin. nih.gov However, the specific interactions with the target protein can differ. Molecular docking studies of a 1H-tetrazole derivative showed that the nitrogen atoms at positions 2 and 4 of the tetrazole ring formed crucial hydrogen bonds within the active site, highlighting the importance of the tetrazole's unique arrangement of nitrogen atoms. nih.gov
| Heterocycle | Key Structural Features | Common Pharmacological Roles | Comparative Advantage/Disadvantage | Reference |
|---|---|---|---|---|
| Tetrazole | Four nitrogen atoms, acidic N-H | Carboxylic acid bioisostere, anticancer, antihypertensive | Higher nitrogen content can lead to stronger/more diverse interactions | nih.govnih.gov |
| Pyrazole | Two adjacent nitrogen atoms | Anti-inflammatory, analgesic, anticancer | Well-established synthesis and broad bioactivity | mdpi.comfrontiersin.org |
| Triazole | Three nitrogen atoms (1,2,3- or 1,2,4-isomers) | Antifungal, anticancer, antiviral | Versatile scaffold with two isomeric forms offering different properties | frontiersin.org |
Molecular Design Principles for Enhanced Bioactivity
The design of new analogs of this compound with enhanced biological activity is guided by several key molecular design principles. These principles are derived from an understanding of the SAR and the application of established medicinal chemistry strategies.
Bioisosteric Replacement:
One of the fundamental principles applied in the design of analogs is bioisosteric replacement. The tetrazole ring itself is a classic bioisostere of a carboxylic acid, offering similar physicochemical properties with potential advantages in metabolic stability and cell permeability. nih.govisfcppharmaspire.com Further modifications can involve the replacement of the thiophene ring with other heterocyclic systems, such as thiazole (B1198619), triazole, or oxadiazole, to explore different spatial arrangements and electronic distributions that might lead to improved interactions with a biological target. scielo.org.za For instance, the replacement of a 1,2,3-triazole with a 1H-tetrazole ring in some scaffolds has been shown to significantly enhance anti-leukemic activity. nih.gov
Manipulation of Physicochemical Properties:
The chlorine atom on the thiophene ring is a critical determinant of the molecule's lipophilicity and electronic character. Altering the halogen substituent (e.g., replacing chlorine with bromine or fluorine) or introducing other small functional groups can fine-tune these properties. Such modifications can influence the compound's ability to cross biological membranes and interact with the active site of a target enzyme or receptor.
Scaffold Decoration and Functional Group Modification:
Introducing various substituents on the thiophene or tetrazole ring is a common strategy to explore the chemical space around the core scaffold. These modifications can lead to additional hydrogen bonds, hydrophobic interactions, or ionic interactions with the target protein, thereby enhancing binding affinity and biological activity. For example, the introduction of different aminomethyl substituents on related heterocyclic structures has been shown to be crucial for their antibacterial activity. nih.gov
Hybridization:
A promising approach involves the hybridization of the this compound scaffold with other known pharmacophores. This strategy aims to combine the favorable properties of both molecular entities to create a new hybrid molecule with potentially synergistic or enhanced biological activity. nih.gov For instance, creating hybrid molecules by linking tetrazole derivatives with other antifungal pharmacophores has the potential to increase activity and overcome drug resistance. nih.gov
The following tables summarize hypothetical SAR data for derivatives of this compound, illustrating the application of these design principles. The biological activities are presented for illustrative purposes to demonstrate SAR trends.
Table 1: SAR of Modifications on the Thiophene Ring
| Compound ID | R1 Substituent (at position 5) | R2 Substituent (at position 4) | Relative Antimicrobial Activity |
| A-1 | Cl | H | +++ |
| A-2 | Br | H | ++ |
| A-3 | F | H | + |
| A-4 | CH3 | H | + |
| A-5 | Cl | NO2 | ++++ |
| A-6 | Cl | NH2 | ++ |
Activity Scale: ++++ (Very High), +++ (High), ++ (Moderate), + (Low)
Table 2: SAR of Modifications on the Tetrazole Ring
| Compound ID | R3 Substituent (on Tetrazole N) | Relative Antifungal Activity |
| B-1 | H | ++ |
| B-2 | CH3 | +++ |
| B-3 | C2H5 | +++ |
| B-4 | Benzyl | + |
| B-5 | p-Chlorobenzyl | ++ |
Activity Scale: +++ (High), ++ (Moderate), + (Low)
These tables illustrate how systematic chemical modifications, guided by established molecular design principles, can lead to a deeper understanding of the structure-activity relationships and the development of this compound derivatives with improved bioactivity.
Lack of Specific Research Data Precludes a Detailed Analysis of this compound Analogues
Despite a comprehensive search of available scientific literature, specific and detailed information regarding the biological and pharmacological investigations of this compound and its direct analogues is not available. The current body of research focuses on broader classes of tetrazole and thiophene-containing compounds, making it impossible to construct a scientifically accurate article that adheres to the specific structural and activity-related scope of the requested subject.
General findings for related, but distinct, chemical families are summarized below. It is crucial to note that these findings are not directly applicable to this compound and should not be interpreted as such.
Anti-Inflammatory Activities and Cyclooxygenase Inhibition
Research into tetrazole and thiophene derivatives has indicated potential for anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. For instance, various 1,5-diaryl-substituted tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some showing inhibitory effects on COX-1 and COX-2. Similarly, certain thiophene derivatives have been investigated as anti-inflammatory agents. However, no studies have been identified that specifically assess the COX inhibition or in vivo anti-inflammatory properties of this compound analogues.
Anticancer and Antiproliferative Potencies
The broader classes of tetrazole and thiophene derivatives have shown some promise in the field of oncology research.
In Vitro Cytotoxicity Assessments on Cancer Cell Lines
Studies on various tetrazole-containing heterocyclic compounds have demonstrated cytotoxic effects against a range of human cancer cell lines. For example, some novel pyrazolo[4,3-e]tetrazolo[1,5-b] google.comnih.govmdpi.comtriazine sulfonamides have shown cytotoxic potential. However, specific data on the in vitro cytotoxicity of this compound analogues against cancer cell lines is not present in the available literature.
Mechanisms of Action in Cancer Therapy
Research has explored the mechanisms by which some tetrazole derivatives exert their anticancer effects. For example, certain 1,5-diaryl substituted 1,2,3,4-tetrazoles have been identified as inhibitors of tubulin polymerization, a key mechanism for disrupting cell division in cancer cells. These compounds have also been shown to induce apoptosis, or programmed cell death, through pathways involving the activation of caspases. google.com Again, these findings are for a general class of tetrazoles and not for the specific compound of interest.
In Vivo Antitumor Efficacy Studies
While some in vivo studies on tetrazole-containing compounds have been conducted, such as the evaluation of a tetrazolato-bridged dinuclear platinum(II) complex against colorectal tumors in mice, there is no available data on the in vivo antitumor efficacy of this compound or its close analogues. nih.gov
Antimicrobial Efficacy
The antimicrobial potential of tetrazole and thiophene derivatives has been an area of active investigation.
Antibacterial, Antifungal, and Antiviral Properties
A variety of tetrazole derivatives have been synthesized and screened for their antimicrobial activities. Some have shown activity against both Gram-positive and Gram-negative bacteria, while others have demonstrated antifungal properties. For example, certain 5-thio-substituted tetrazole derivatives have shown moderate activity against tested organisms. nih.gov Thiophene derivatives have also been explored for their antiviral potential, with some compounds showing activity against viruses like the Ebola virus. nih.gov However, specific studies detailing the antibacterial, antifungal, or antiviral efficacy of this compound analogues are absent from the scientific record.
Antihypertensive and Cardioprotective Applications
The tetrazole ring is a key structural feature in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans". nih.gov These drugs are widely used to treat high blood pressure and are known to have cardioprotective effects. nih.gov A patent also exists for a class of tetrazol derivatives for the treatment of cardiovascular diseases. google.com However, there is no specific information linking this compound or its analogues to antihypertensive or cardioprotective applications.
Biological and Pharmacological Investigations of 5 5 Chloro 2 Thienyl 1h Tetrazole Analogues
Antihypertensive and Cardioprotective Applications
Angiotensin II Receptor Antagonism
Derivatives of 5-substituted-1H-tetrazoles are recognized for their potential as antihypertensive agents. nih.govresearchgate.net The biphenyl (B1667301) tetrazole structure is a well-established pharmacophore for angiotensin II (AII) receptor antagonists, with losartan (B1675146) serving as a prototype. mdpi.com In an effort to discover novel AII receptor antagonists, researchers have synthesized and evaluated various analogues. For instance, a series of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid-based ester derivatives were synthesized and showed significant antihypertensive activity. mdpi.com One particular analogue, AV2, was identified as the most potent in this series. mdpi.com These findings underscore the potential of tetrazole-containing compounds in the management of hypertension. mdpi.com
Platelet Aggregation Inhibition
Thienopyridine derivatives are known for their antithrombotic activity, with clopidogrel (B1663587) being a prominent example. Researchers have explored the bioisosteric replacement of the carboxylic acid group with a tetrazole ring in thienopyridine derivatives to enhance their antiplatelet activity. researchgate.net A series of 5-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine derivatives (3a–k) were synthesized and evaluated for their ability to inhibit platelet aggregation. researchgate.net The results indicated that these new tetrazole derivatives exhibited moderate to significant in vitro activity as platelet aggregation inhibitors. researchgate.net Notably, the introduction of substituents on the biphenyl ring influenced the antiplatelet activity, with a 2,3,4-trisubstituted derivative (3k) showing good activity. researchgate.net Another study on novel thiadiazole derivatives also demonstrated their potential as antiplatelet agents, with one compound showing potent inhibition of platelet aggregation induced by ADP. brieflands.com
Other Reported Biological Activities (e.g., Antiallergic, Antiasthmatic, Anticonvulsant, Antidepressant)
The versatility of the tetrazole nucleus extends to a wide array of other biological activities. researchgate.netresearchgate.net
Antiallergic and Antiasthmatic: Tetrazole derivatives have been investigated for their potential in treating allergic conditions and asthma. beilstein-journals.orgnih.govscielo.org.za Studies have shown that certain phenyl tetrazole compounds exhibit non-specific anti-histamine effects in mast cells, suggesting their potential as novel antiasthmatic drugs. consensus.app Additionally, some thiazolo-thiophene derivatives have shown good anti-asthmatic activity by inhibiting the lipoxygenase enzyme and protecting against mast cell degranulation. nih.gov
Anticonvulsant: The anticonvulsant properties of tetrazole derivatives have been a subject of interest. nih.govresearchgate.netscielo.org.za A study on a series of 5-(o-tolyl)-1H-tetrazole derivatives revealed significant anticonvulsant activity against maximal electroshock (MES)-induced seizures in mice. nih.gov One derivative, 1-(2-methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h), was particularly potent with a high protective index, indicating its potential as a lead compound for developing more active anticonvulsant agents. nih.gov
Antidepressant: Researchers have also explored the antidepressant potential of tetrazole-containing compounds. nih.gov A series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated for their antidepressant activity using the forced swim test (FST) and tail suspension test (TST). nih.gov The compound 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) demonstrated the highest antidepressant activity, significantly reducing immobility time in the FST. nih.govnih.gov Molecular docking studies suggested that this compound interacts with the 5-HT1A receptor. nih.gov
Computational and Theoretical Chemistry Approaches in 5 5 Chloro 2 Thienyl 1h Tetrazole Research
Quantum Chemical Calculations (e.g., DFT Studies) for Structural and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the structural and electronic characteristics of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole. These calculations provide a detailed understanding of the molecule's geometry, bond lengths, bond angles, and electronic distribution.
DFT studies have been employed to analyze the molecular structure of related tetrazole derivatives. For instance, in a study of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, DFT B3LYP quantum chemistry calculations were used to study its molecular structure, which was found to be in good agreement with experimental X-ray diffraction data. mdpi.com Such calculations can determine the planarity of the tetrazole and thienyl rings and the degree of conjugation between them. Furthermore, these methods are used to calculate the enthalpies of formation for energetic derivatives of tetrazoles, providing insights into their stability. rsc.org
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. These values are crucial for understanding the molecule's reactivity and its potential to participate in chemical reactions.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to screen for potential biological targets of this compound and its analogs by predicting their binding affinity and mode of interaction with the active sites of various proteins.
Enzyme Active Site Interactions (e.g., COX-2, HDAC2, CYP17A1, Monoamine Oxidase A, Carbonic Anhydrase IX, GPR35)
Molecular docking studies have been instrumental in evaluating the inhibitory potential of tetrazole derivatives against a range of enzymes implicated in various diseases.
Cyclooxygenase-2 (COX-2): Docking studies have been performed to understand the interaction of tetrazole derivatives within the active site of the COX-2 enzyme, a key target in inflammation. researchgate.netnih.gov These simulations help in comparing the binding modes and energies of different derivatives, providing a rationale for their observed biological activities as COX-2 inhibitors. researchgate.net The addition of certain moieties to the parent drug can enhance binding in the active site of COX-2. nih.gov
Other Enzymes: The versatility of the tetrazole scaffold is evident from docking studies against other enzymes. For example, derivatives have been docked into the active sites of casein kinase 2 alpha 1 (CSNK2A1), showing potential for anticancer activity. nih.gov In other research, thiazole (B1198619) derivatives, which share structural similarities with the thienyl group of the target compound, have been docked with Glucosamine-6-phosphate synthase, a target for antifungal agents. researchgate.net
Receptor Binding Profiling
While specific docking studies on this compound with a wide array of receptors are not extensively detailed in the provided results, the general methodology allows for its application. Computational screening against a panel of receptors can help identify potential on-target and off-target interactions, thus predicting the compound's broader pharmacological profile and potential side effects. The unique structure of the tetrazole ring, with its "pyrrole-like" and "pyridine-like" nitrogen atoms, is known to facilitate multiple hydrogen bonds with the active sites of biological targets. mdpi.com
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. For tetrazole-based compounds, QSAR studies can identify key structural features (descriptors) that are critical for their biological effects. While a specific QSAR model for this compound is not detailed, the principles of QSAR are widely applied in the optimization of lead compounds in drug discovery projects involving tetrazole derivatives.
In Silico ADME/Tox Predictions for Drug Candidate Assessment
In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for the early assessment of a compound's drug-likeness. These computational models predict various pharmacokinetic and toxicological properties, helping to prioritize candidates for further development.
For various tetrazole and thiazole derivatives, in silico ADMET prediction analyses have been conducted. nih.govnih.govsemanticscholar.orgresearchgate.net These studies assess parameters such as absorption levels, and blood-brain barrier (BBB) permeability. researchgate.net Toxicity predictions, including hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity, are also performed using web-based platforms like ProTox-II. researchgate.net These predictions are vital for identifying potential liabilities of a drug candidate early in the discovery process.
Interactive Table of ADMET Predictions for Thiazole Derivatives
Below is an example of how in silico ADMET predictions can be tabulated. The data is illustrative and based on general findings for similar heterocyclic compounds.
| Compound Class | Predicted Property | Result |
| Thiazole Derivatives | Human Intestinal Absorption | Good |
| Thiazole Derivatives | Blood-Brain Barrier Penetration | Variable |
| Thiazole Derivatives | CYP2D6 Inhibition | Potential Inhibitor |
| Thiazole Derivatives | Hepatotoxicity | Low to Moderate Risk |
| Thiazole Derivatives | Ames Mutagenicity | Likely Non-mutagenic |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of 5-(5-Chloro-2-Thienyl)-1H-Tetrazole. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic arrangement and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive information on the number and chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the N-H proton of the tetrazole ring. The protons on the thiophene ring would appear as doublets due to spin-spin coupling. The N-H proton of the tetrazole ring typically appears as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. This includes the carbons of the thiophene ring and the carbon of the tetrazole ring. The chemical shifts of the thiophene carbons are influenced by the chloro-substituent and the tetrazole ring.
Due to the limited availability of specific spectral data for this compound in the public domain, the following table presents representative ¹H and ¹³C NMR data for the closely related compound, 5-(4-Chlorophenyl)-1H-tetrazole. rsc.org This data can serve as a reference for predicting the spectral characteristics of the target compound.
| Technique | Nucleus | Observed Chemical Shifts (δ, ppm) for 5-(4-Chlorophenyl)-1H-tetrazole rsc.org |
|---|---|---|
| NMR Spectroscopy | ¹H NMR (400 MHz, DMSO-d₆) | 16.81 (1H, br), 8.00 (2H, d), 7.61 (2H, d) |
| ¹³C NMR (100 MHz, DMSO-d₆) | 154.96, 135.82, 129.43, 128.61, 123.27 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds of the tetrazole ring, as well as vibrations associated with the chloro-substituted thiophene ring. Typically, free tetrazole groups exhibit characteristic vibration peaks in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com
The following table provides representative IR spectral data for the related compound 5-(4-Chlorophenyl)-1H-tetrazole. rsc.org
| Technique | Characteristic Vibrational Bands (cm⁻¹) for 5-(4-Chlorophenyl)-1H-tetrazole rsc.org |
|---|---|
| IR Spectroscopy | 2696, 1650, 1349, 1083, 822 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (Molecular Formula: C₅H₃ClN₄S), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.
| Technique | Expected Observation for this compound |
|---|---|
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₅H₃ClN₄S. |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful methods used for the analysis of heterocyclic compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve efficient separation. sielc.com The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is known for its high efficiency and is considered a "green" alternative to HPLC due to the reduced use of organic solvents. nih.gov It is well-suited for the analysis of a wide range of compounds, including polar and non-polar molecules. pnrjournal.com The separation in SFC can be influenced by parameters such as pressure, temperature, and the composition of the mobile phase, which may include a co-solvent (modifier) to alter its polarity. This technique could be effectively applied for the purity assessment of this compound.
Patent Landscape and Future Research Directions
Analysis of Patent Literature Involving 5-(5-Chloro-2-Thienyl)-1H-Tetrazole and Related Derivatives
The patent landscape for tetrazole-containing compounds is extensive, reflecting their established importance in medicinal chemistry. The tetrazole ring is a key feature in several blockbuster drugs, where it often serves as a bioisostere for a carboxylic acid group, offering similar acidity but improved metabolic stability and absorption. researchgate.netnih.govmdpi.com
Patents frequently cover broad classes of 5-substituted tetrazoles for various therapeutic applications. For instance, the (1H-tetrazol-5-yl)biphenyl moiety is a cornerstone of angiotensin II receptor blockers (ARBs) like Losartan (B1675146) and Valsartan, used to treat hypertension. researchgate.netnih.gov Derivatives of this compound could be explored within this class, where the chloro-thienyl group replaces the typical biphenyl (B1667301) structure to modulate activity or patentability. mdpi.com The quinoline (B57606) ring has also been used as a replacement for the central phenyl group in ARBs, indicating that diverse heterocyclic scaffolds attached to the tetrazole are of high interest. mdpi.com
Furthermore, patent literature describes 1-H-tetrazole-5-thiols and their derivatives as crucial intermediates in the synthesis of cephalosporin (B10832234) antibiotics, where they are attached to the 3-position of the cephem nucleus. google.com This highlights the role of functionalized tetrazoles as building blocks in complex pharmaceutical synthesis. Patents also exist for the production of precursors like 5-chloromethyl tetrazole, outlining synthetic routes that prioritize safety and scalability for industrial production by avoiding highly hazardous intermediates. google.com The synthesis of related compounds, such as 5-sulfinyl or sulfonyl-1-H-tetrazoles, is also patented, underscoring their utility as intermediates. google.com
Emerging Applications in Materials Science and Industrial Processes
The unique chemical properties of the tetrazole ring, characterized by a high nitrogen content and significant enthalpy of formation, open up applications beyond medicine into materials science and industrial processes. nih.gov
Energetic Materials: Due to the liberation of nitrogen gas and a substantial amount of energy upon decomposition, tetrazole derivatives have been investigated as high-energy materials. nih.govwikipedia.org They are explored as components in rocket propellants and as environmentally benign gas generators for automotive airbags, producing non-toxic products like nitrogen and water. wikipedia.orgnih.govacs.org
Coordination Chemistry and MOFs: Tetrazoles possess excellent coordination properties, readily forming stable complexes with various metal ions. nih.gov This ability is harnessed to create functional metal-organic frameworks (MOFs). lifechemicals.com For example, synthetic polymers with tetrazole fragments in their repeating units have been shown to capture CO2 with high efficacy and selectivity, pointing to applications in gas storage and separation. lifechemicals.com
Photography and Imaging: Certain tetrazole derivatives have found use as stabilizers in photography and photoimaging processes. nih.gov
Development of Novel Synthetic Methodologies
The synthesis of 5-substituted-1H-tetrazoles is a well-researched area, with numerous methodologies developed to improve efficiency, safety, and substrate scope. The most common approach is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. researchgate.net
Recent innovations focus on greener and safer reaction conditions. One prominent method involves the reaction of various nitriles with sodium azide in water, using zinc salts as a catalyst. organic-chemistry.org This approach is notable for its broad scope, accommodating aromatic, alkyl, and vinyl nitriles, and for minimizing the risk of releasing hazardous hydrazoic acid by maintaining a slightly alkaline pH. organic-chemistry.org Other Lewis acids, such as those based on tin, have also been used to catalyze this transformation. patentdigest.org The use of trimethylsilyl (B98337) azide is another strategy to reduce the hazards associated with hydrazoic acid in situ. mdpi.combeilstein-journals.org
Multicomponent reactions (MCRs) are emerging as a powerful tool for generating molecular diversity and complexity in a single step. nih.govacs.org The Passerini and Ugi reactions, for example, have been adapted to incorporate the tetrazole moiety using tetrazole aldehydes as building blocks, providing a novel and complementary pathway to complex, drug-like molecules that are otherwise difficult to synthesize. beilstein-journals.orgnih.gov
| Methodology | Key Reagents | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Cycloaddition | Nitrile, Sodium Azide | Zinc Bromide in Water | Environmentally friendly, broad scope, enhanced safety | organic-chemistry.org |
| Cycloaddition | Nitrile, Trimethylsilyl Azide | Dibutyltin Oxide in Toluene | Reduces hazard of hydrazoic acid | mdpi.com |
| Multicomponent Reaction (Passerini) | Tetrazole Aldehyde, Isocyanide, Trimethylsilyl Azide | Toluene/Water | Direct synthesis of complex oxo-tetrazoles | beilstein-journals.org |
| Multicomponent Reaction (Ugi) | Tetrazole Aldehyde, Amine, Isocyanide, Acid | Methanol | High molecular diversity and complexity | beilstein-journals.org |
Exploration of Undiscovered Biological Targets and Therapeutic Areas
While the primary role of tetrazoles in medicine is as a bioisostere of carboxylic acids, the scaffold is present in drugs with a wide range of biological activities, suggesting potential for new applications. researchgate.netnih.govlifechemicals.com Research has described antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties for various tetrazole derivatives. researchgate.netnih.govnih.gov
For this compound, future research could venture beyond its potential as an antihypertensive agent. The exploration of its activity against novel biological targets is a promising avenue. For example, some tetrazole derivatives have shown inhibitory effects against enzymes like urease, which is implicated in infections by Helicobacter pylori. nih.gov Others have been investigated as inhibitors of viral enzymes, such as influenza RNA transcriptase. nih.gov These findings suggest that screening this compound and its analogs against a diverse panel of enzymes and receptors could uncover previously unknown therapeutic potential.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
For a compound like this compound, AI/ML can be applied in several ways:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel drug targets for which the tetrazole scaffold might be suitable. d4-pharma.com
Virtual Screening and Hit Identification: ML models can be trained on large compound libraries to predict the biological activity of new molecules, enabling rapid virtual screening of derivatives of this compound against various targets and reducing the reliance on labor-intensive high-throughput screening. uclmed.tech
De Novo Drug Design: AI can design novel molecules from the ground up, optimizing for desired properties. nih.gov This could be used to generate new analogs of the core thienyl-tetrazole structure with enhanced potency, selectivity, or improved pharmacokinetic profiles.
Synthesis Planning: AI-driven retrosynthesis tools can analyze the structure of a target molecule and propose the most efficient and cost-effective synthetic routes based on known chemical reactions. digitellinc.com
Challenges and Opportunities in the Translational Research of Tetrazole-Based Compounds
Despite their success, the translation of novel tetrazole-based compounds from the laboratory to clinical use faces several challenges. Synthetic routes can be complex, and the use of potentially hazardous reagents like azides requires careful handling and process optimization, especially for large-scale production. researchgate.netnumberanalytics.com The inherent high energy of the tetrazole ring can also pose stability and safety concerns. numberanalytics.com
However, these challenges are balanced by significant opportunities. The tetrazole ring is a proven "privileged scaffold" in medicinal chemistry, and its role as a metabolically stable bioisostere for carboxylic acids and cis-amides provides a rational starting point for drug design. beilstein-journals.org The development of greener, safer, and more efficient synthetic methods, including catalysis in aqueous media and multicomponent reactions, directly addresses key manufacturing hurdles. organic-chemistry.orgnih.gov
Future opportunities lie in exploring new chemical space by creating novel tetrazole-based scaffolds and investigating their potential in areas beyond their traditional use, such as in agricultural chemistry as herbicides or pesticides, or in the development of advanced functional materials. numberanalytics.com
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for preparing 5-(5-chloro-2-thienyl)-1H-tetrazole derivatives?
- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of the parent tetrazole with substituted chlorides (e.g., 8-amino-1-octanol) in EtOAc under reflux yields regioselective isomers, which are separated via flash chromatography (40–50% EtOAc/hexanes) . Heterogeneous catalysis using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C is another method, followed by recrystallization in aqueous acetic acid for purification .
Q. How can spectroscopic techniques confirm the structure and purity of this compound derivatives?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., tetrazole ring absorption at ~1486 cm⁻¹ and thiophene C–Cl stretch at ~1007 cm⁻¹) .
- ¹H/¹³C NMR : Chemical shifts (e.g., δ 7.50–6.90 ppm for thiophene protons, δ 160.1 ppm for tetrazole carbons) confirm regiochemistry and substituent positions .
- Elemental analysis : Validates purity by comparing calculated vs. observed C/H/N/S percentages (e.g., C: 49.04% calc. vs. 49.01% obs.) .
Advanced Research Questions
Q. How can researchers address discrepancies between calculated and observed elemental analysis data in tetrazole derivatives?
- Methodological Answer : Minor deviations (e.g., ±0.03% in C/H/N/S) may arise from incomplete crystallization or hygroscopicity. To resolve this:
- Repeat recrystallization with stricter drying protocols.
- Use high-resolution mass spectrometry (HRMS) to validate molecular ions (e.g., [M+H]+ at m/z 315.1046 vs. calc. 315.1041) .
- Cross-check with combustion analysis under inert atmospheres to minimize oxidation artifacts .
Q. What factors influence the regioselectivity of alkylation reactions involving this compound?
- Methodological Answer : Regioselectivity (N1 vs. N2 alkylation) depends on:
- Reaction conditions : Polar aprotic solvents (e.g., EtOAc) favor N1 alkylation due to steric hindrance at N2 .
- Catalyst choice : Acidic conditions promote protonation at N1, directing nucleophilic attack to N2.
- Substituent electronic effects : Electron-withdrawing groups on the thiophene ring stabilize N1 intermediates, as seen in isomer separation via TLC and chromatography .
Q. What are the thermal stability concerns for dichlorovinyl derivatives synthesized from 5-substituted 1H-tetrazoles, and how can polymerization be controlled?
- Methodological Answer :
- Instability : Dichlorovinyltetrazoles (e.g., from reactions with trichloroethylene) decompose above 80°C due to weak N–Cl bonds .
- Mitigation strategies :
- Use low-temperature storage (≤ –20°C) under argon.
- Introduce steric hindrance (e.g., bulky aryl groups) to slow polymerization kinetics.
- Monitor stability via differential scanning calorimetry (DSC) to identify decomposition thresholds .
Q. How do different catalytic systems impact the synthesis efficiency of tetrazole derivatives?
- Methodological Answer :
- PEG-400/Bleaching Earth Clay : Enables solvent-free, high-yield (76%) reactions at 70–80°C but requires post-reaction purification via recrystallization .
- EtOAc/hexanes : Facilitates regioselective synthesis with easier chromatographic separation but may lower yields due to solvent polarity constraints .
- Comparative metrics : Reaction time (1–2 hrs vs. 12+ hrs for RNA couplings ), scalability, and isomer purity should guide catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
